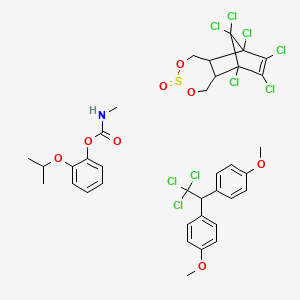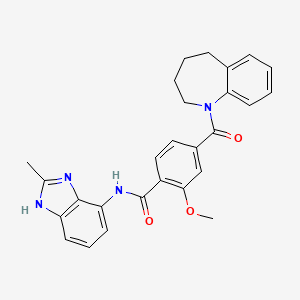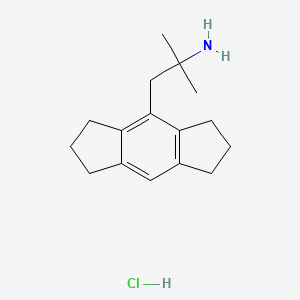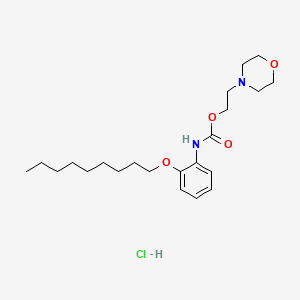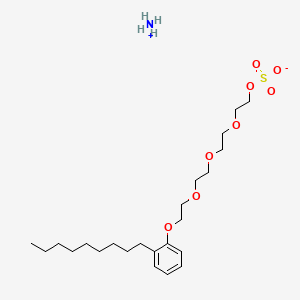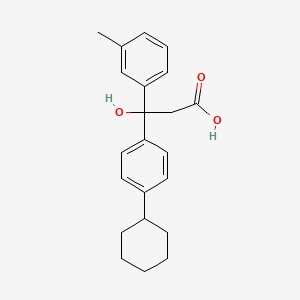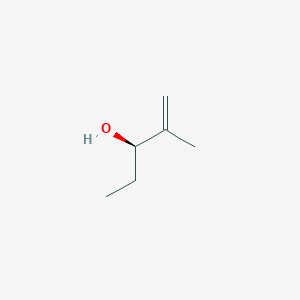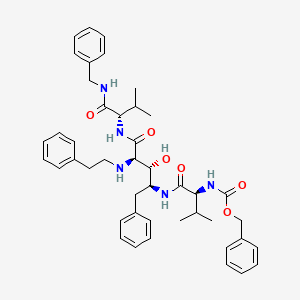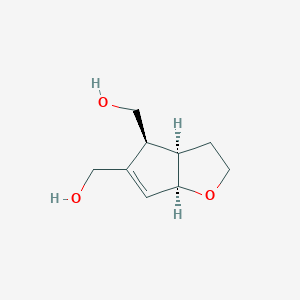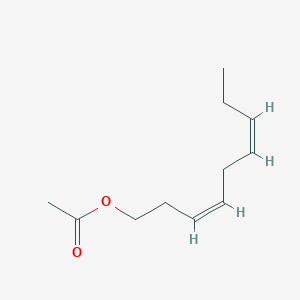![molecular formula C15H21ClN2O6 B12773070 [3-(3-phenoxypropylamino)-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl] nitrate;hydrochloride CAS No. 81844-66-8](/img/structure/B12773070.png)
[3-(3-phenoxypropylamino)-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl] nitrate;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[3-(3-phenoxypropylamino)-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl] nitrate;hydrochloride is a complex organic compound that belongs to the class of furan derivatives. This compound is characterized by its unique hexahydrofurofuran structure, which is fused with a phenoxypropylamino group and a nitrate moiety. The presence of these functional groups imparts distinct chemical and biological properties to the compound, making it of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [3-(3-phenoxypropylamino)-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl] nitrate;hydrochloride typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the following steps:
Formation of the Hexahydrofurofuran Core: The hexahydrofurofuran core can be synthesized through a cyclization reaction of a suitable diol precursor under acidic conditions.
Introduction of the Phenoxypropylamino Group: The phenoxypropylamino group can be introduced via a nucleophilic substitution reaction, where a phenoxypropylamine reacts with an appropriate leaving group on the hexahydrofurofuran core.
Nitration: The nitrate moiety can be introduced through a nitration reaction using a nitrating agent such as nitric acid or a nitrate ester.
Formation of the Hydrochloride Salt: The final step involves the formation of the hydrochloride salt by reacting the free base with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This can include the use of advanced techniques such as continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to enhance reaction efficiency.
Chemical Reactions Analysis
Types of Reactions
[3-(3-phenoxypropylamino)-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl] nitrate;hydrochloride can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction: Reduction reactions can convert the nitrate moiety to other functional groups such as amines or hydroxyl groups.
Substitution: The phenoxypropylamino group can participate in substitution reactions, where the phenoxy group can be replaced with other substituents.
Hydrolysis: The nitrate ester can undergo hydrolysis to form the corresponding alcohol and nitric acid.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation can be used.
Substitution: Nucleophiles such as amines, thiols, and halides can be used in substitution reactions.
Hydrolysis: Acidic or basic conditions can facilitate hydrolysis reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or ketones, while reduction can produce amines or alcohols.
Scientific Research Applications
Chemistry
In chemistry, [3-(3-phenoxypropylamino)-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl] nitrate;hydrochloride is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.
Biology
In biological research, this compound can be used as a probe to study various biochemical pathways. Its ability to interact with specific molecular targets makes it valuable for investigating enzyme mechanisms and receptor-ligand interactions.
Medicine
In medicine, this compound has potential therapeutic applications. It may be explored as a drug candidate for treating various diseases due to its unique pharmacological properties.
Industry
In the industrial sector, this compound can be used in the development of new materials, such as polymers and coatings. Its chemical stability and reactivity make it suitable for various industrial applications.
Mechanism of Action
The mechanism of action of [3-(3-phenoxypropylamino)-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl] nitrate;hydrochloride involves its interaction with specific molecular targets. The phenoxypropylamino group can bind to receptors or enzymes, modulating their activity. The nitrate moiety can release nitric oxide, which is a signaling molecule involved in various physiological processes. The hexahydrofurofuran core provides structural stability and facilitates the compound’s interaction with its targets.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
Compared to similar compounds, [3-(3-phenoxypropylamino)-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl] nitrate;hydrochloride is unique due to the presence of the phenoxypropylamino group and the nitrate moiety. These functional groups impart distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
CAS No. |
81844-66-8 |
|---|---|
Molecular Formula |
C15H21ClN2O6 |
Molecular Weight |
360.79 g/mol |
IUPAC Name |
[3-(3-phenoxypropylamino)-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl] nitrate;hydrochloride |
InChI |
InChI=1S/C15H20N2O6.ClH/c18-17(19)23-13-10-22-14-12(9-21-15(13)14)16-7-4-8-20-11-5-2-1-3-6-11;/h1-3,5-6,12-16H,4,7-10H2;1H |
InChI Key |
BFIYLQWWZPIPRW-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C2C(O1)C(CO2)O[N+](=O)[O-])NCCCOC3=CC=CC=C3.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



